2-Methyl-3-nitroaniline (CAS 603-83-8), also known as 2-amino-6-nitrotoluene, is a highly specific ortho-methylated nitroaniline derivative utilized extensively as a precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. Featuring a melting point of 87–91 °C and a low basicity (pKa ~2.31), this isomer is primarily valued for its precise 1,2,3-substitution pattern. In industrial and laboratory settings, it serves as a critical intermediate for diazotization, reductive cyclization, and cross-coupling reactions. Procurement of the pure 2-methyl-3-nitro isomer is essential for workflows where the spatial relationship between the methyl and nitro groups dictates downstream pharmacophore geometry or material conformation, such as in the total synthesis of carbazole alkaloids or the development of photoswitchable diazocines [1].
Regioselective diazotization
Ortho-/meta-substitution pattern supports regioselective diazonium salt formation for azo coupling workflows.
Synthetic intermediate versatility
Reported use across dye, pigment, and pharmaceutical intermediate synthesis pathways requiring nitroaniline building blocks.
Analytical standard fit
Documented as a certified reference standard for environmental nitroaromatic degradation studies and electroanalysis.
Substituting 2-Methyl-3-nitroaniline with crude nitration mixtures or closely related isomers like 2-methyl-5-nitroaniline or 2-methyl-6-nitroaniline introduces severe process bottlenecks. Standard electrophilic nitration of protected o-toluidine inherently favors the 5-nitro isomer, making the 3-nitro variant the minor product and creating a notoriously difficult separation challenge that drastically reduces overall yield [1]. Furthermore, in downstream cyclization reactions, the exact position of the nitro group is non-negotiable; for instance, ortho-methyl isomers with adjacent substitutions (like the 6-nitro isomer) suffer from profound steric hindrance at the nitrogen atom, which can completely inhibit ring-closure during the synthesis of macrocycles or complex indoles[2]. Consequently, procuring the pure 2-methyl-3-nitro isomer is a process-critical requirement to avoid costly purification steps and ensure the viability of sterically demanding synthetic routes.
Different melting-point profile may shift purification behavior and crystallization workflow outcomes.
Narrower documented application breadth; primarily a dye intermediate rather than a versatile diazonium building block.
Significantly higher melting point alters thermal processing compatibility and purity assessment benchmarks.
During the standard synthesis of nitrotoluidines via the HNO3/H2SO4 nitration of N-(2-methylphenyl)-succinimide, the reaction regioselectivity is heavily skewed by the alkyl group. This process yields only 29% of the desired 2-methyl-3-nitroaniline, compared to a 55% yield of the 2-methyl-5-nitroaniline isomer [1]. Because these isomers possess similar physical properties, separating the minor 3-nitro product from the major 5-nitro product requires laborious and lossy purification steps.
| Evidence Dimension | Regioselective nitration yield |
| Target Compound Data | 29% yield (2-methyl-3-nitroaniline) |
| Comparator Or Baseline | 55% yield (2-methyl-5-nitroaniline) |
| Quantified Difference | 1.9-fold lower yield for the 3-nitro isomer during standard synthesis |
| Conditions | HNO3/H2SO4 nitration of N-(2-methylphenyl)-succinimide in acetic acid |
Procuring the pure 2-methyl-3-nitro isomer directly bypasses a highly unfavorable synthetic bottleneck, eliminating the need for complex, low-yield isomer separation.
Supports isomer-specific purification workflow context.
Literature-reported values under standard conditions.
2-Methyl-3-nitroaniline is a vital precursor for the synthesis of 11,12-dihydrodibenzo[c,g]-1,2-diazocines via reductive coupling. While the 3-nitro isomer undergoes rapid conversion to the corresponding diazocine with high yields using reducing agents like LiAlH4 or NaBH4, isomers with substitutions immediately adjacent to the amine (such as 2-methyl-6-nitroaniline) experience severe steric hindrance [1]. This steric clash at the nitrogen atoms heavily hampers the N=N ring-closure reaction, often resulting in trace yields or complete reaction failure.
| Evidence Dimension | Reductive ring-closure efficiency |
| Target Compound Data | High-yielding rapid conversion (minutes) to diazocine |
| Comparator Or Baseline | 2-methyl-6-nitroaniline (sterically hindered) |
| Quantified Difference | Profound reduction in cyclization yield due to ortho-ortho steric clashes at the nitrogen center |
| Conditions | Reductive coupling using LiAlH4 or NaBH4/H2SO4 in THF |
For materials science applications requiring N=N bond formation, the 3-nitro position allows efficient cyclization without the prohibitive steric clashes seen in 6-substituted isomers.
Supports thermal purity assessment and isomer identification context.
Large thermal window enables unambiguous quality control differentiation.
In the total synthesis of marine natural alkaloids such as hyellazole and 4-deoxycarbazomycin B, 2-Methyl-3-nitroaniline serves as the foundational starting material. It is successfully converted through a 10-step sequence into 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, which then undergoes a Japp-Klingemann coupling and Fischer indole cyclization[1]. The use of alternative isomers (e.g., 4-nitro or 5-nitro anilines) would fundamentally alter the substitution pattern of the resulting indole, making the synthesis of the specific 1,2,3-substituted carbazole core impossible.
| Evidence Dimension | Regiochemical suitability for indole core formation |
| Target Compound Data | Enables correct 1,2,3-substitution pattern for hyellazole |
| Comparator Or Baseline | 4-nitro or 5-nitro isomers |
| Quantified Difference | Alternative isomers yield the incorrect structural framework for the target alkaloid |
| Conditions | Multi-step total synthesis involving Japp-Klingemann and Fischer indole reactions |
The specific 2-methyl-3-nitro arrangement is an irreplaceable structural requirement for the regioselective construction of complex carbazole and indole architectures.
Supports diazotization reactivity context under standard acidic conditions.
Predicted value; direct experimental pKa not available in current sources.
The strong electron-withdrawing effect of the nitro group at the meta position relative to the amine significantly modulates the basicity of 2-Methyl-3-nitroaniline. With a predicted pKa of approximately 2.31, it is substantially less basic than its un-nitrated precursor, o-toluidine (pKa ~4.44) [1]. This reduced basicity dictates that stronger acidic conditions are required to achieve complete protonation and subsequent diazotization during Sandmeyer-type reactions, directly impacting solvent and reagent selection in industrial scale-up.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~ 2.31 |
| Comparator Or Baseline | o-Toluidine (pKa ~ 4.44) |
| Quantified Difference | >2 pKa units lower basicity due to the electron-withdrawing nitro group |
| Conditions | Aqueous solution at standard temperature |
Understanding the low pKa is critical for process chemists to optimize the acidic conditions required for efficient diazotization and downstream coupling.
Supports application-breadth selection review for procurement decisions.
Based on product literature and patent application review.
Supports analytical standard selection context for environmental fate research.
Supplier-reported application; independent validation documentation to review.
Ideal for the synthesis of 11,12-dihydrodibenzo[c,g]-1,2-diazocines, where its specific substitution pattern allows for efficient reductive cyclization without the prohibitive steric hindrance observed in 6-substituted isomers [1].
The definitive starting material for the multi-step synthesis of complex natural products like hyellazole and 4-deoxycarbazomycin B, utilizing Japp-Klingemann and Fischer indole methodologies to achieve the required 1,2,3-substitution pattern [2].
Used as a critical building block in medicinal chemistry to construct specific pharmacophores (e.g., in the development of covalent FLT3 inhibitors), where the 2-methyl-3-amino geometry is required to fit binding pocket edges without steric clashing [3].
Serves as a reliable diazonium precursor in the formulation of custom azo dyes, where the precise 2-methyl-3-nitro substitution dictates the final chromophore's absorption spectrum and photostability, requiring specific acidic conditions for diazotization due to its low pKa[4].
Acute Toxic;Health Hazard;Environmental Hazard